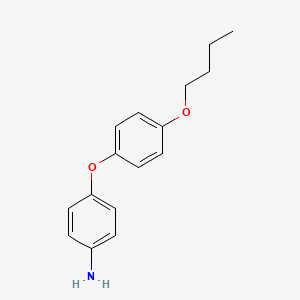

4-(4-Butoxyphenoxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

51690-68-7 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

4-(4-butoxyphenoxy)aniline |

InChI |

InChI=1S/C16H19NO2/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11H,2-3,12,17H2,1H3 |

InChI Key |

KDPQRCCTVDSXIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(4-Butoxyphenoxy)aniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-(4-Butoxyphenoxy)aniline (CAS No. 90355-66-7) is extremely limited. The information presented in this guide is a combination of predicted data for the target molecule and experimental data for the closely related structural analog, 4-phenoxyaniline. This information should be used as a preliminary guide for research and development purposes, and all properties should be experimentally verified.

Introduction

This compound is an aromatic amine derivative containing a diphenyl ether linkage. Its structure, featuring both an aniline moiety and a butoxy group, suggests potential applications in materials science, and as a scaffold in medicinal chemistry. The aniline group provides a site for further functionalization, while the diphenyl ether core is a common motif in various biologically active compounds. This document aims to provide a comprehensive overview of its predicted and analogous physical and chemical properties, along with generalized experimental protocols for their determination.

Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following tables provide predicted values and experimental data for the parent compound, 4-phenoxyaniline.

Predicted Properties for this compound

The following properties have been estimated using computational models and should be considered as approximations.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| Melting Point | Not available |

| Boiling Point | ~420.5 °C at 760 mmHg |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 |

| pKa (Basic) | ~4.8 (Amine) |

Experimental Properties of 4-Phenoxyaniline (Structural Analog)

4-Phenoxyaniline (CAS No. 139-59-3) is a close structural analog lacking the butoxy substituent. This data provides a baseline for the expected properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Brown to green-brown crystalline flakes or powder |

| Melting Point | 82-84 °C |

| Boiling Point | 316 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, and chloroform |

Spectral Data

No specific spectral data for this compound has been found. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, protons of the butoxy chain (triplet, sextet, quintet, triplet), and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbons of the butoxy group, and carbons adjacent to the nitrogen and oxygen atoms. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Experimental Protocols

The following are generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ¹H and ¹³C NMR:

-

A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The solution is transferred to a clean NMR tube.

-

The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

-

The solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general workflow for the characterization and evaluation of a novel chemical entity.

Potential Research Applications of 4-Butoxy-Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-butoxy-substituted anilines are a versatile class of chemical compounds with significant potential across various scientific disciplines. Their unique structural features make them valuable building blocks in the synthesis of novel materials and pharmaceutically active agents. This technical guide provides a comprehensive overview of the research applications of 4-butoxy-substituted anilines, with a particular focus on their utility in drug discovery and materials science. This document outlines key synthesis protocols, summarizes quantitative biological activity data, and presents relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a butoxy group at the 4-position of the aniline ring can significantly modulate the physicochemical properties of the resulting molecule, influencing its lipophilicity, electronic properties, and steric profile. These modifications can, in turn, enhance biological activity, improve material properties, and provide new avenues for therapeutic intervention and technological innovation. This guide explores the synthesis, applications, and underlying mechanisms of action of various 4-butoxy-substituted aniline derivatives.

Synthesis of 4-Butoxy-Substituted Anilines and Their Derivatives

The synthesis of 4-butoxy-substituted anilines and their subsequent elaboration into more complex molecules is a cornerstone of their application in research. Below are detailed experimental protocols for the synthesis of the parent compound and its conversion into key derivatives such as quinazolines, chalcones, and Schiff bases.

Synthesis of 4-tert-Butoxyaniline

A general and practical method for the synthesis of 4-tert-butoxyaniline involves the copper-catalyzed amination of an aryl chloride.[1]

Experimental Protocol:

-

To a 10 mL Schlenk tube, add copper iodide (0.05 mmol), ligand L-15 (N-(biphenyl-2-one)-1H-indole-2-carboxamide, 0.05 or 0.1 mmol), and potassium phosphate (1.1 mmol).

-

Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.

-

Add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), 1 mL of dimethyl sulfoxide (DMSO), and ammonium hydroxide (2.0 mmol).

-

Stir the reaction mixture homogeneously at 110°C or 120°C for 24 hours.

-

After cooling to room temperature, add water and ethyl acetate to the reaction mixture and separate the layers.

-

Extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product, 4-tert-butoxyaniline.[1]

Synthesis of 4-Anilinoquinazoline Derivatives

4-Anilinoquinazolines are a prominent class of compounds, many of which act as kinase inhibitors. The synthesis often involves the reaction of a 4-chloroquinazoline with a substituted aniline.

Experimental Protocol:

-

A mixture of the appropriate 4-chloroquinazoline derivative (1 mmol) and the desired substituted aniline (in this case, a 4-butoxyaniline derivative, 1.2 mmol) in isopropanol (10 mL) is stirred at reflux for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or methanol) to yield the pure 4-anilinoquinazoline derivative.

Synthesis of Chalcones

Chalcones are precursors to flavonoids and other heterocyclic compounds and are known for their diverse biological activities. They are typically synthesized via a Claisen-Schmidt condensation.

Experimental Protocol:

-

Dissolve equimolar quantities of a substituted acetophenone (e.g., 4'-butoxyacetophenone) and an appropriate aromatic aldehyde in ethanol.

-

To this solution, add an aqueous solution of a base (e.g., 40% KOH) dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is filtered, washed with water, and dried.

-

Recrystallize the product from ethanol to obtain pure chalcone.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. Those derived from 4-butoxyaniline are of significant interest in the field of liquid crystals.

Experimental Protocol:

-

Dissolve 4-butoxyaniline (1 mmol) in absolute ethanol (20 mL).

-

To this solution, add an equimolar amount of the desired substituted benzaldehyde.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, which will cause the Schiff base to precipitate.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetone to get the pure Schiff base.

Applications in Drug Discovery

The 4-butoxyaniline scaffold is a key component in a variety of molecules with therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Derivatives of 4-anilinoquinazoline are well-established as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy.

The 4-anilinoquinazoline scaffold can competitively bind to the ATP-binding site of EGFR and VEGFR kinases, thereby inhibiting their downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.[2] The butoxy group can enhance binding affinity and modulate the pharmacokinetic properties of these inhibitors. Several studies have reported the synthesis and evaluation of 4-anilinoquinazoline derivatives with potent anticancer activity.

Quantitative Data on Anticancer Activity:

| Compound ID | Substitution on Quinazoline | Substitution on Aniline | Target | Cell Line | IC50 (µM) | Reference |

| 8a | 7-(2-(diethylamino)ethoxy)-6-methoxy | 4-bromo-2-fluoro | EGFR/VEGFR-2 | A431 | 2.62 | [2] |

| 15a | 6-acylamino | 3-chloro-4-fluoro | EGFR | - | 0.13 | [3] |

| 15a | 6-acylamino | 3-chloro-4-fluoro | VEGFR-2 | - | 0.56 | [3] |

| 15b | 6-acylamino | 3-ethynyl | EGFR | HT-29 | 5.27 | [3] |

| 15b | 6-acylamino | 3-ethynyl | VEGFR-2 | MCF-7 | 4.41 | [3] |

| 21 | 2-thio-(4-chlorobenzyl) | - | - | HeLa | 2.81 | [4] |

| 22 | 2-thio-(4-methoxybenzyl) | - | - | HeLa | 2.15 | [4] |

| 23 | 2-thio-(4-nitrobenzyl) | - | - | HeLa | 1.85 | [4] |

The inhibition of EGFR and VEGFR by 4-anilinoquinazoline derivatives disrupts critical signaling cascades within cancer cells.

Antimicrobial Activity

Schiff bases and chalcones derived from 4-butoxyaniline have demonstrated promising activity against a range of bacterial and fungal pathogens. The imine or α,β-unsaturated ketone functionalities in these molecules are often crucial for their antimicrobial effects.

Quantitative Data on Antimicrobial Activity:

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline metal complexes | E. coli | - | [5] |

| Schiff Base | Substituted o-vanillin Schiff base organotin(IV) complexes | Gram-positive bacteria | 0.874–2.066 | [6] |

| Schiff Base | Substituted o-vanillin Schiff base organotin(IV) complexes | Gram-negative bacteria | 0.890–2.066 | [6] |

| Chalcone | 4-isobutylacetophenone derivative (A3) | Bacterial strains | 16 | [7] |

| Chalcone | 4-isobutylacetophenone derivative (A6) | Fungal strains | 16 | [7] |

Note: This table presents data for related aniline derivatives to showcase the potential of this compound class. Specific data for 4-butoxy derivatives needs further targeted investigation.

Experimental Workflow for Antimicrobial Susceptibility Testing:

Applications in Materials Science

The rigid, rod-like structure that can be formed by derivatives of 4-butoxyaniline, particularly Schiff bases, makes them excellent candidates for the development of liquid crystals.

Liquid Crystals

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Schiff bases derived from 4-alkoxyanilines can exhibit thermotropic liquid crystalline behavior, where the phase of the material changes with temperature.

Characterization of Liquid Crystalline Properties:

The mesomorphic properties of these compounds are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the visualization of different liquid crystal phases (e.g., nematic, smectic) based on their unique textures, while DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.

Experimental Workflow for Liquid Crystal Characterization:

Conclusion

4-Butoxy-substituted anilines are a highly valuable and versatile class of compounds with significant and diverse research applications. In drug discovery, they serve as key building blocks for the development of potent anticancer agents, particularly kinase inhibitors, and novel antimicrobial compounds. In materials science, their derivatives are instrumental in the design of new liquid crystalline materials. The synthetic accessibility of these compounds, coupled with the tunable nature of their physicochemical properties, ensures that 4-butoxy-substituted anilines will continue to be a fruitful area of investigation for chemists, biologists, and materials scientists. This guide has provided a foundational overview of their synthesis, applications, and evaluation, and it is anticipated that further research will uncover even more innovative uses for this remarkable chemical scaffold.

References

- 1. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. ijcce.ac.ir [ijcce.ac.ir]

- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idosr.org [idosr.org]

- 6. Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies [gavinpublishers.com]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Health and Safety of 4-(4-Butoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-(4-Butoxyphenoxy)aniline (CAS No. 4344-55-2). The following sections detail its hazardous properties, toxicological data, safe handling procedures, and emergency measures, presented in a format intended for researchers, scientists, and professionals in drug development.

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and its potential to cause skin and eye irritation.

Table 1: GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Acute Toxicity, Inhalation | Category 4 |

| Specific target organ toxicity, single exposure | Category 3 |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H312 | Harmful in contact with skin. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H332 | Harmful if inhaled. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P330 | Rinse mouth. |

| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful through oral, dermal, and inhalation routes of exposure. It is also an irritant to the skin and eyes.

Table 3: Acute Toxicity Data

| Route | Species | Value |

| Oral LD50 | Mouse | 500 mg/kg |

| Oral LD50 | Rabbit | 500 mg/kg |

Experimental Protocols

While specific study reports for this compound are not publicly available, the toxicological data presented are typically generated following standardized OECD Test Guidelines. The general methodologies for these key endpoints are described below.

The acute oral toxicity of a substance, expressed as an LD50 value, is determined by assessing the adverse effects that occur within a short period after oral administration of a single dose.

-

Principle: Groups of laboratory animals, typically rodents, are administered the test substance by gavage in graduated doses.[1] Observations of effects and mortalities are made over a specified period, usually 14 days.[1]

-

Animal Model: Healthy, young adult rodents are commonly used.[1] For a given test, animals are of the same species and strain, and their weight variation should not exceed ± 20% of the mean weight.[1]

-

Procedure: The test substance is administered in a single dose to the animals.[1] The animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.[1] Body weight is recorded weekly. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.[2]

-

Data Analysis: The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[1]

This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.[3]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[4][5] The degree of irritation or corrosion is observed and scored at specified intervals.[4][5]

-

Animal Model: The albino rabbit is the preferred species for this test.[5]

-

Procedure: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[4][5][6] After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[4][5][6]

-

Data Analysis: The skin reactions are scored based on a standardized grading system. The substance is classified as an irritant if the observed effects are reversible and as corrosive if irreversible tissue damage occurs.[4][6]

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[7]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as an untreated control.[8][9][10] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8][9][10]

-

Animal Model: The albino rabbit is the recommended species.[10][11]

-

Procedure: A single dose of the test substance is instilled into one eye of the animal.[8][9][10] The eyes are then examined at 1, 24, 48, and 72 hours after application.[10] The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[7]

-

Data Analysis: Ocular lesions are scored according to a standardized system. The substance is classified based on the severity and reversibility of the observed eye damage.[7][8][9][10]

Visualizations

The following diagram illustrates a typical workflow for assessing the health and safety hazards of a chemical substance.

Caption: A generalized workflow for chemical hazard assessment.

This diagram shows the logical relationship between the exposure routes and the resulting health hazards for this compound.

Caption: Relationship between exposure routes and health hazards.

Safe Handling and Storage

-

Engineering Controls: Use this substance only in a well-ventilated area, preferably in a chemical fume hood.[4] Eyewash stations and safety showers should be readily available.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical attention.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.[4]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5.[4]

-

Spill Cleanup: Cover the spill with sand, dry lime, or soda ash and place it in a closed container for disposal.[4] Ensure adequate ventilation.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

-

Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage and handling conditions.[4]

-

Conditions to Avoid: Incompatible materials, excess heat.[4]

-

Incompatibilities: Strong oxidizing agents, strong acids.[4]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[4]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 3. nucro-technics.com [nucro-technics.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Phenoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of phenoxyaniline derivatives, a class of compounds that has quietly permeated various scientific disciplines, from the vibrant world of synthetic dyes to the intricate dance of drug-target interactions in modern medicine. This document provides a comprehensive overview of their initial synthesis, the evolution of their applications, and detailed experimental methodologies, presented in a format tailored for the scientific community.

The Genesis of a Core Structure: Early Synthesis and Discovery

The emergence of phenoxyaniline derivatives is intrinsically linked to the pioneering work on aromatic chemistry in the early 20th century. While pinpointing a single, definitive "discovery" remains challenging due to the incremental nature of synthetic chemistry during that era, historical records suggest that the first synthesis of a simple phenoxyaniline likely occurred during the broader exploration of aniline derivatives.[1] The foundational chemistry that enabled their creation was the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-oxygen and carbon-nitrogen bonds, developed by German chemists Fritz Ullmann and his student Irma Goldberg in the first decade of the 1900s.

The classical Ullmann reaction was notoriously demanding, requiring high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and high-boiling polar solvents.[1] Despite these harsh conditions, it provided the first reliable method for forging the crucial ether linkage between a phenol and an aryl halide, the cornerstone of phenoxyaniline synthesis.

The initial synthesis of a simple phenoxyaniline, such as 4-phenoxyaniline, would have likely followed a two-step sequence: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the characteristic aniline moiety.

Classical Synthesis Pathway

The archetypal synthesis of 4-phenoxyaniline via the classical Ullmann condensation is a testament to the robustness of this early 20th-century chemistry. The process involves the coupling of a phenoxide with an activated aryl halide, followed by a reduction step.

Experimental Protocol: Classical Synthesis of 4-Phenoxyaniline

Step 1: Synthesis of 4-Nitrodiphenyl Ether (Ullmann Condensation)

-

Reactants: 4-Chloronitrobenzene, Phenol, Potassium Hydroxide, and Copper powder.

-

Solvent: High-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).

-

Procedure:

-

A mixture of phenol and potassium hydroxide is heated in the solvent to form potassium phenoxide.

-

4-Chloronitrobenzene and finely divided copper powder (the catalyst) are added to the reaction mixture.

-

The mixture is heated to a high temperature (typically 180-220°C) and refluxed for several hours. The reaction is monitored for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into a large volume of water, followed by filtration to collect the crude 4-nitrodiphenyl ether.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of 4-Nitrodiphenyl Ether to 4-Phenoxyaniline

-

Reactants: 4-Nitrodiphenyl Ether, a reducing agent (e.g., iron filings and hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).

-

Solvent: Ethanol or a similar solvent for catalytic hydrogenation.

-

Procedure (using Iron/HCl - Béchamp reduction):

-

4-Nitrodiphenyl ether is dissolved in ethanol.

-

A mixture of iron filings and a catalytic amount of hydrochloric acid is added to the solution.

-

The mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by thin-layer chromatography.

-

Once the reaction is complete, the mixture is made basic with sodium carbonate to precipitate iron salts.

-

The mixture is filtered hot, and the solvent is removed from the filtrate under reduced pressure to yield crude 4-phenoxyaniline.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

-

A Spectrum of Applications: The Historical Development of Phenoxyaniline Derivatives

The versatility of the phenoxyaniline scaffold has led to its incorporation into a wide array of commercially and scientifically significant molecules.

The Hue of Industry: Intermediates for Azo Dyes

Following the discovery of synthetic dyes in the mid-19th century, the demand for novel dye intermediates skyrocketed. Aniline and its derivatives were central to this new industry. Phenoxyanilines, with their reactive amino group, proved to be valuable precursors for the synthesis of azo dyes. The diazotization of the aniline moiety, followed by coupling with a suitable aromatic partner, allowed for the creation of a diverse palette of colors. While specific historical records of the first use of a phenoxyaniline in a commercial dye are scarce, their utility as a diazo component in the synthesis of disperse and vat dyes is well-established within the historical context of the dye industry's expansion.

The Quest for Cures: Phenoxyanilines in Medicinal Chemistry

The structural rigidity and synthetic tractability of the phenoxyaniline core have made it an attractive scaffold for the design of bioactive molecules.

A notable application of phenoxyaniline derivatives is in the modulation of ion transport across cell membranes. Certain 2-phenoxyaniline derivatives have been patented as inhibitors of the sodium-calcium (Na+/Ca2+) exchanger. This transporter plays a crucial role in maintaining calcium homeostasis in excitable cells, such as cardiac myocytes. Dysregulation of the Na+/Ca2+ exchanger is implicated in various cardiovascular diseases, including arrhythmias and ischemia-reperfusion injury. By inhibiting this exchanger, these phenoxyaniline derivatives can prevent calcium overload, a key factor in cellular damage under pathological conditions.

Phenoxyaniline analogs have also been synthesized to probe the structure-activity relationships of cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily. These enzymes are crucial for the metabolism of a wide range of xenobiotics. Studies have shown that halogenated phenoxyanilines can bind to and inhibit CYP2B enzymes with varying affinities and potencies, providing valuable insights into the active site topology and substrate preferences of these important metabolic enzymes.

| Compound | CYP2B1 K (µM) | CYP2B1 IC (µM) | CYP2B4 K (µM) | CYP2B4 IC (µM) | CYP2B6 K (µM) | CYP2B6 IC (µM) |

| 4-Chlorophenoxyaniline | 0.4 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.5 | 5.2 ± 0.9 |

| 4-Bromophenoxyaniline | 0.3 ± 0.1 | 1.5 ± 0.1 | 0.9 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.7 |

| 3,4-Dichlorophenoxyaniline | 0.2 ± 0.05 | 0.8 ± 0.1 | 0.6 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.9 ± 0.4 |

Ks represents the spectral binding constant, and IC50 is the half-maximal inhibitory concentration.

Protecting the Harvest: Phenoxyaniline Derivatives in Agrochemicals

The phenoxy moiety is a well-known toxophore in the agrochemical industry, most famously in the phenoxyacetic acid class of herbicides. It is therefore not surprising that phenoxyaniline derivatives have also been explored for their herbicidal properties. While the historical development in this area is less documented than for other applications, modern research continues to investigate novel phenoxyaniline-containing structures for their potential as effective and selective herbicides. For instance, certain derivatives of 5-(1-amino-4-phenoxybutylidene)barbituric acid have shown promising post-emergence herbicidal activity.

| Compound | Inhibition Rate (%) against Brassica campestris (150 g/ha) | Inhibition Rate (%) against Echinochloa crus-galli (150 g/ha) |

| BA-1 | 95 | 88 |

| BA-2 | 92 | 85 |

| BA-5 | 88 | 80 |

The Modern Era and Future Outlook

The story of phenoxyaniline derivatives is one of quiet but steady progress. From their synthesis under the harsh conditions of early 20th-century organic chemistry to their current role as versatile scaffolds in drug discovery and materials science, these compounds have demonstrated enduring utility. The development of modern, milder synthetic methods, such as ligand-assisted Ullmann couplings, has further expanded the accessibility and diversity of phenoxyaniline derivatives.

As our understanding of biological systems deepens, the potential for designing highly specific and potent phenoxyaniline-based molecules for therapeutic and other applications will undoubtedly continue to grow. The rich history of this seemingly simple scaffold serves as a reminder of the enduring power of fundamental organic chemistry to provide the building blocks for future innovation.

References

Theoretical and Computational Insights into 4-(4-Butoxyphenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 4-(4-Butoxyphenoxy)aniline, a molecule of interest in medicinal chemistry. This document details the molecular structure, spectroscopic properties, and electronic characteristics of the compound, derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines detailed experimental and computational protocols for its synthesis, characterization, and in-silico analysis, including molecular docking simulations to explore its potential biological activity. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual workflows and pathway diagrams are provided to illustrate key processes and relationships.

Introduction

This compound is an aromatic ether and amine derivative with a molecular scaffold that is of significant interest in the development of novel therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation. Computational modeling and theoretical studies are invaluable tools for predicting the physicochemical properties and potential bioactivity of such molecules, thereby guiding experimental research and accelerating the drug discovery process. This guide synthesizes the current theoretical understanding of this compound, providing a foundational resource for researchers in the field.

Molecular Structure and Properties

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set. These calculations provide insights into the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Optimized Geometrical Parameters

The optimized geometry reveals a non-planar structure, with the two phenyl rings twisted relative to each other. Key bond lengths and angles are summarized in Table 1. These parameters are crucial for understanding the molecule's conformation and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N | 1.402 |

| C-O (ether) | 1.375 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| Bond Angle | C-N-H | 113.5 |

| C-O-C | 118.2 | |

| Dihedral Angle | C-C-O-C | Variable |

Note: These values are representative and are calculated based on DFT (B3LYP/6-311++G(d,p)) methods.

Spectroscopic Analysis

The theoretical vibrational frequencies have been calculated to aid in the interpretation of experimental FT-IR spectra. The key vibrational modes and their assignments are presented in Table 2.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3500 | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1600 - 1650 | N-H scissoring |

| 1500 - 1600 | Aromatic C=C stretching |

| 1230 - 1270 | Aryl-O stretching (asymmetric) |

| 1020 - 1075 | Aryl-O stretching (symmetric) |

Note: Calculated frequencies are often scaled to better match experimental data.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to complement experimental data for structural elucidation. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO is primarily localized on the aniline ring, indicating its electron-donating nature, while the LUMO is distributed across the phenoxy ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.[1]

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential | 5.25 |

| Electron Affinity | 0.89 |

| Electronegativity (χ) | 3.07 |

| Chemical Hardness (η) | 2.18 |

Note: Values are calculated at the B3LYP/6-311++G(d,p) level of theory.

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic interactions and reactivity of the molecule.[2] The nitrogen and oxygen atoms are expected to carry negative charges, while the hydrogen atoms of the amine group and the carbon atoms attached to electronegative atoms will have positive charges.

Table 4: Selected Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

| N (amine) | -0.85 |

| O (ether) | -0.58 |

| C (attached to N) | 0.25 |

| C (attached to O) | 0.45 |

| H (of NH₂) | 0.42 |

Note: Values are illustrative and depend on the basis set used for the calculation.

The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the most negative regions are expected around the nitrogen and oxygen atoms, while the amine hydrogens are sites of positive potential.

The NLO properties of organic molecules are of interest for applications in optoelectronics. The calculated dipole moment, polarizability, and first-order hyperpolarizability provide insights into the NLO response of this compound.[3][4]

Table 5: Calculated Non-Linear Optical Properties of this compound

| Property | Value |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~30 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Note: These are estimated values based on DFT calculations.

Experimental and Computational Protocols

This section details the methodologies for the synthesis, characterization, and computational analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reduction of a nitro-precursor, which can be synthesized via a nucleophilic aromatic substitution reaction.

Protocol:

-

Synthesis of 1-butoxy-4-nitrobenzene: To a solution of 4-nitrophenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate. Stir the mixture and add 1-bromobutane dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion, cool the mixture, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography.

-

Synthesis of 4-(4-Butoxyphenoxy)-1-nitrobenzene: Combine 1-butoxy-4-nitrobenzene and 4-fluoronitrobenzene in a polar aprotic solvent like DMSO. Add a strong base (e.g., potassium tert-butoxide) and heat the mixture. The reaction progress can be monitored by TLC. After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

-

Reduction to this compound: Dissolve the nitro-compound in a solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] After the reduction is complete, neutralize the reaction mixture and extract the aniline product. Purify the final compound by column chromatography.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound can be recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.[6][7] The obtained spectrum can be compared with the theoretically predicted vibrational frequencies for peak assignments.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard. The chemical shifts, multiplicity, and coupling constants will confirm the molecular structure.

Computational Modeling

All theoretical calculations can be performed using a quantum chemistry software package like Gaussian. The geometry of this compound is first optimized using DFT with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).[8] Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Electronic properties like HOMO-LUMO energies, Mulliken charges, MEP, and NLO properties are also calculated at the same level of theory.

Molecular docking studies can be performed to predict the binding mode and affinity of this compound to a biological target. For instance, its potential as an anti-thyroid agent can be investigated by docking it into the active site of human thyroid peroxidase.[9]

Protocol using AutoDock:

-

Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Preparation of the Ligand: Draw the 3D structure of this compound and optimize its geometry using a suitable force field. Assign rotatable bonds.

-

Grid Box Definition: Define a grid box that encompasses the active site of the protein.

-

Docking Simulation: Perform the docking using a genetic algorithm or other search algorithm to explore possible binding conformations.

-

Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and clustering of conformations. Visualize the ligand-protein interactions to understand the key binding residues.

Visualizations

Computational Workflow

Caption: Computational analysis workflow for this compound.

Molecular Docking Logic

Caption: Logical flow of a molecular docking study.

Relationship between Theoretical Analyses

Caption: Interrelation of different theoretical analyses.

Conclusion

The theoretical and computational studies of this compound provide a detailed understanding of its structural, spectroscopic, and electronic properties. DFT calculations serve as a powerful tool for predicting its behavior and guiding experimental investigations. Molecular docking simulations suggest that this compound may interact with biological targets such as thyroid peroxidase, warranting further experimental validation. This guide provides a solid foundation for researchers and professionals engaged in the exploration and development of new molecules for therapeutic applications.

References

- 1. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 2. scirp.org [scirp.org]

- 3. Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. ijcps.org [ijcps.org]

- 8. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

In-depth Technical Guide: 4-(4-Butoxyphenoxy)aniline and Related Compounds

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the chemical compound 4-(4-Butoxyphenoxy)aniline. Extensive database searches for this specific molecule have revealed a significant lack of publicly available scientific literature, experimental data, and established protocols. This suggests that this compound is likely a novel or exceedingly rare compound with limited to no current research applications.

In light of this, this document provides a detailed examination of structurally similar and commercially available compounds. The purpose is to offer a valuable comparative resource for researchers interested in the potential properties and applications of anilines and phenoxy anilines with alkoxy substitutions. The primary comparators discussed are 4-Butoxyaniline and 4-(4-Methoxyphenoxy)aniline .

Synonyms and Alternative Names

A comprehensive search for synonyms and alternative names for this compound did not yield any results. For the related compounds, the following nomenclature is used:

| Compound | Synonyms and Alternative Names |

| 4-Butoxyaniline | p-Butoxyaniline, 4-Butoxybenzenamine, 4-n-Butoxyaniline, Benzenamine, 4-butoxy- |

| 4-(4-Methoxyphenoxy)aniline | 4-(4-Methoxyphenoxy)benzenamine, Benzenamine, 4-(4-methoxyphenoxy)-, 4-methoxy-4'-aminodiphenyl ether, p-(p-Methoxyphenoxy)aniline |

Physicochemical Properties

The following table summarizes the key physicochemical properties of the comparator compounds. No experimental data for this compound is available.

| Property | 4-Butoxyaniline | 4-(4-Methoxyphenoxy)aniline |

| CAS Number | 4344-55-2[1][2][3] | 31465-36-8[4][5] |

| Molecular Formula | C10H15NO[1][2][6] | C13H13NO2[4][5] |

| Molecular Weight | 165.23 g/mol [3][6] | 215.25 g/mol [5] |

| Appearance | Colorless to Brown clear liquid | Solid |

| Boiling Point | 148-149 °C at 13 mmHg[3] | Not available |

| Density | 0.992 g/mL at 25 °C[3] | Not available |

| Refractive Index | n20/D 1.538[3] | Not available |

Experimental Protocols

While no protocols exist for this compound, the synthesis of related alkoxy-substituted anilines can provide insight into potential synthetic routes.

General Synthesis of 4-(tert-butoxy)aniline

A general procedure for the synthesis of a related compound, 4-(tert-butoxy)aniline, involves the following steps:

-

Reaction Setup : Copper iodide, a suitable ligand (e.g., N-(biphenyl-2-one)-1H-indole-2-carboxamide), and potassium phosphate are added to a Schlenk tube.

-

Inert Atmosphere : The tube is evacuated and backfilled with argon multiple times to ensure an inert atmosphere.

-

Addition of Reagents : The aryl chloride, dimethyl sulfoxide (DMSO) as a solvent, and ammonium hydroxide are added to the reaction mixture.

-

Reaction Conditions : The mixture is stirred homogeneously at a temperature of 110°C or 120°C for 24 hours.

-

Workup : After cooling, water and ethyl acetate are added to the reaction mixture and the layers are separated. The aqueous phase is extracted twice more with ethyl acetate.

-

Purification : The combined organic phases are dried over anhydrous sodium sulfate. After concentration, the resulting residue is purified by column chromatography to yield the final product.

Potential Applications and Research Context

Aniline and its derivatives are fundamental building blocks in organic synthesis. Alkoxy-substituted anilines, such as the comparators discussed, are of interest in several fields:

-

Liquid Crystal Materials : 4-Butoxyaniline is noted for its use in the development of liquid crystal materials.

-

Pharmaceutical and Agrochemical Synthesis : The aniline functional group is a key pharmacophore and is present in numerous active pharmaceutical ingredients and agrochemicals. The synthesis of various heterocyclic compounds often utilizes aniline derivatives as precursors.

-

Organic Synthesis : These compounds serve as versatile intermediates in the preparation of more complex molecules, including dyes and materials for electronics.

Logical Workflow for Compound Characterization

Should this compound be synthesized, a logical workflow for its initial characterization would follow the steps outlined in the diagram below. This workflow is standard for novel chemical entities in a drug discovery or materials science context.

Caption: A logical workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

This guide serves as a foundational resource for researchers exploring the chemical space around this compound. While direct data on the target compound is absent, the provided information on related molecules offers valuable context and direction for future research endeavors.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. glpbio.com [glpbio.com]

- 3. 4-Butoxyaniline 97 4344-55-2 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Butyloxyaniline | C10H15NO | CID 20352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Liquid Crystals Using 4-(4-Butoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystals utilizing 4-(4-Butoxyphenoxy)aniline as a key precursor. The focus is on the synthesis of Schiff base liquid crystals, a prominent class of liquid crystalline materials.

Introduction

Thermotropic liquid crystals are materials that exhibit liquid crystal phases as a function of temperature.[1][2] Their unique optical and electrical properties make them invaluable in various applications, including display technologies, sensors, and optical devices.[2][3] A common strategy for synthesizing rod-shaped (calamitic) liquid crystals involves the formation of a rigid core structure with flexible terminal groups.[1]

The synthesis of Schiff bases (imines) through the condensation of an aldehyde with a primary amine is a versatile and widely used method for creating the central linkage in liquid crystal molecules.[4][5] The resulting imine bond (-CH=N-) contributes to the linearity and rigidity of the molecular core, which is crucial for the formation of mesophases.[4]

This compound is a valuable building block in this context. Its structure provides a biphenyl-like core, contributing to the necessary molecular length and rigidity, while the butoxy group offers a flexible terminal chain. By reacting this aniline derivative with various aromatic aldehydes, a diverse range of Schiff base liquid crystals with varying properties can be synthesized.

General Synthetic Pathway

The synthesis of Schiff base liquid crystals from this compound typically follows a straightforward condensation reaction with a substituted benzaldehyde. The general reaction scheme is depicted below. The choice of the substituent 'R' on the benzaldehyde allows for the fine-tuning of the resulting liquid crystal's mesomorphic properties, such as the type of mesophase and the phase transition temperatures.

Caption: General synthetic pathway for Schiff base liquid crystals.

Experimental Protocol: Synthesis of a Representative Schiff Base Liquid Crystal

This protocol details the synthesis of a Schiff base liquid crystal from this compound and 4-methoxybenzaldehyde.

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Absolute Ethanol

-

Hydrochloric Acid (HCl, dilute)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers

-

Melting point apparatus

-

Polarized Optical Microscope (POM) with a hot stage

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

-

Addition of Aldehyde: To this solution, add 1 equivalent of 4-methoxybenzaldehyde.

-

Reaction: The reaction mixture is refluxed with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product is washed with cold ethanol and then with cold water acidified with a small amount of HCl to remove any unreacted aniline. Finally, it is washed with distilled water until the washings are neutral.[4]

-

Drying: The purified product is dried in a vacuum oven.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as FT-IR and ¹H-NMR. The liquid crystalline properties are investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[4][6]

References

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. colorado.edu [colorado.edu]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Polyimide Synthesis Using 4-(4-Butoxyphenoxy)aniline as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Polyimide Synthesis

Aromatic polyimides are typically synthesized through a two-step polycondensation reaction.[2][3] The first step involves the reaction of an aromatic diamine with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through a cyclodehydration reaction, which can be achieved by either thermal or chemical imidization.[2] The choice of monomers, particularly the diamine, plays a crucial role in determining the final properties of the polyimide.[1] The use of diamines with flexible ether linkages, such as 4-(4-butoxyphenoxy)aniline, is a common strategy to improve the solubility and processability of the otherwise rigid polyimide chains.

Expected Properties of Polyimides from this compound

The introduction of the butoxy and phenoxy groups into the polymer backbone is expected to influence the material's properties in several ways:

-

Enhanced Solubility: The flexible ether linkages and the non-polar butoxy group can disrupt chain packing and reduce intermolecular forces, leading to improved solubility in common organic solvents.

-

Lower Glass Transition Temperature (Tg): The increased chain flexibility is likely to result in a lower Tg compared to polyimides derived from more rigid diamines.

-

Good Thermal Stability: While the flexible groups might slightly lower the decomposition temperature compared to fully aromatic polyimides, the resulting polymers are still expected to exhibit high thermal stability, with decomposition temperatures likely in the range of 400-500°C.[3][4]

-

Good Mechanical Properties: The polyimide films are anticipated to be flexible and tough, with good tensile strength and modulus.[3]

The following table summarizes the expected range of properties for polyimides synthesized from this compound, based on data from polyimides with similar structural features.

| Property | Expected Value Range |

| Glass Transition Temp. (Tg) | 200 - 280 °C |

| 5% Weight Loss Temp. (TGA) | 420 - 500 °C |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 1.5 - 2.5 GPa |

| Elongation at Break | 10 - 20% |

| Dielectric Constant (1 MHz) | 2.8 - 3.5 |

| Solubility | Soluble in NMP, DMAc, DMF, m-cresol |

Experimental Protocols

This section provides a generalized two-step protocol for the synthesis of polyimides using this compound and a common dianhydride, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials and Reagents

-

This compound (Diamine Monomer)

-

Aromatic Dianhydride (e.g., PMDA, 6FDA)

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

-

Acetic Anhydride (for chemical imidization)

-

Pyridine or Triethylamine (Catalyst for chemical imidization)

-

Methanol (for precipitation)

-

Nitrogen gas (inert atmosphere)

Synthesis of Poly(amic acid) (PAA)

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a calculated amount of this compound in anhydrous DMAc or NMP to achieve a solids content of 15-20 wt%.

-

Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.

-

Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions over a period of 30-60 minutes to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

-

The resulting viscous solution is the poly(amic acid) precursor.

Imidization

The conversion of the PAA to the final polyimide can be achieved through thermal or chemical imidization.

-

Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to obtain a film of uniform thickness.

-

Place the glass plate in a programmable oven and heat it according to the following staged heating program to gradually remove the solvent and effect cyclization:

-

80°C for 2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

-

To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride (2-4 molar excess based on the repeating unit), and a catalyst, such as pyridine or triethylamine (in equimolar amount to the acetic anhydride).

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol with vigorous stirring.

-

Filter the fibrous or powdered polyimide precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C for 24 hours.

Characterization

The synthesized polyimides can be characterized using various analytical techniques:

| Technique | Purpose |

| Fourier-Transform Infrared (FTIR) | Confirmation of imide ring formation (appearance of characteristic C=O stretching bands around 1780 and 1720 cm⁻¹) and disappearance of amic acid bands. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the polymer repeating unit. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability (decomposition temperature). |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |

| Tensile Testing | Measurement of mechanical properties (tensile strength, modulus, and elongation at break). |

Visualizations

Polyimide Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for polyimides.

Caption: General workflow for the two-step synthesis of polyimides.

Structure-Property Relationship

This diagram illustrates how the structural components of the this compound monomer are expected to influence the final properties of the polyimide.

Caption: Expected influence of monomer structure on polyimide properties.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]

- 3. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Applications of 4-(4-Butoxyphenoxy)aniline in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butoxyphenoxy)aniline is an aromatic diamine that serves as a versatile building block in the synthesis of high-performance polymers. Its unique molecular structure, featuring a flexible butoxy group, an ether linkage, and two reactive amine functionalities, imparts a combination of desirable properties to the resulting materials. These include high thermal stability, good solubility in organic solvents, and the ability to form liquid crystalline phases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyimides and liquid crystals, key materials in the fields of electronics, aerospace, and optoelectronics.

Application 1: High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal, mechanical, and chemical resistance. The incorporation of this compound into the polyimide backbone can enhance solubility and processability without significantly compromising thermal stability.

Quantitative Data: Thermal and Mechanical Properties of Aromatic Polyimides

The following table summarizes typical thermal and mechanical properties of aromatic polyimides synthesized from various diamines and dianhydrides, providing a comparative context for polymers that could be derived from this compound.

| Polymer System (Diamine/Dianhydride) | Glass Transition Temp. (T_g), °C | 5% Weight Loss Temp. (T_d5), °C (in N₂) | Tensile Strength (MPa) | Elongation at Break (%) |

| TPER/HQDPA | 190 | 525 | - | - |

| TPEQ/HQDPA | 214 | 553 | - | - |

| 4,4'-ODA/HQDPA | - | 547 | - | - |

| BAPB/HQDPA | - | 528 | - | - |

| DAPON/various dianhydrides | 223 - 285 | 568 - 581 | 86 - 107 | 6 - 25[1] |

| BADBP/various dianhydrides | 201 - 310 | 472 - 501 | 103 - 145 | 12.9 - 15.2 |

| APDMA/various dianhydrides | > 290 | 510 - 529 | - | - |

Data compiled from analogous aromatic polyimide systems.[1][2][3][4]

Experimental Protocol: Synthesis of Polyimide Films (Two-Step Method)

This protocol describes the general synthesis of a polyimide film via a two-step polycondensation reaction, which is a widely practiced procedure for preparing polyimides.[5]

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add an equimolar amount of this compound to a dipolar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).[5][6] The solid content should be around 15 wt%.

-

Stir the mixture at room temperature until the diamine is completely dissolved.

-

Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the solution.

-

Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization and Film Casting

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and heat it according to the following temperature program:

-

80 °C for 2 hours to slowly remove the solvent.

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour.

-

300 °C for 1 hour to ensure complete imidization.

-

-

After cooling to room temperature, peel the resulting polyimide film from the glass plate.

Characterization Protocols

-

Thermogravimetric Analysis (TGA):

-

Place a small sample (5-10 mg) of the polyimide film into a TGA crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Determine the 5% and 10% weight loss temperatures (T_d5 and T_d10) from the resulting TGA curve.[7]

-

-

Differential Scanning Calorimetry (DSC):

-

Seal a small sample (5-10 mg) of the polyimide film in an aluminum DSC pan.

-

Heat the sample to a temperature above its expected glass transition temperature (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample to room temperature.

-

Reheat the sample at the same heating rate. The glass transition temperature (T_g) is determined from the second heating scan.

-

Application 2: Liquid Crystals

The rod-like structure of molecules derived from this compound makes them suitable for applications in liquid crystals. Specifically, Schiff base derivatives can be synthesized to exhibit mesomorphic properties.

Quantitative Data: Phase Transition Temperatures of Schiff Base Liquid Crystals

The following table provides examples of phase transition temperatures for Schiff base liquid crystals, illustrating the influence of molecular structure on mesophase behavior.

| Compound | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

| B2 | - | - |

| B3 | - | - |

| B4 | - | - |

| B5 | - | No liquid crystal properties |

| B6 | - | No liquid crystal properties |

| B7 | - | No liquid crystal properties |

Data for a homologous series of Schiff base ether compounds.[8]

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a Schiff base via the condensation of an aniline with an aldehyde.

-

In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.

-

Add 0.01 mol of a suitable aromatic aldehyde (e.g., 4-(benzyloxy)benzaldehyde) to the solution.

-

Reflux the reaction mixture for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Characterization Protocol

-

Polarizing Optical Microscopy (POM):

-

Place a small amount of the synthesized Schiff base on a microscope slide and cover it with a coverslip.

-

Heat the sample on a hot stage to its isotropic liquid phase.

-

Slowly cool the sample while observing it through a polarizing optical microscope.

-

Identify the liquid crystalline phases (e.g., nematic, smectic) by their characteristic textures.

-

Visualizations

Caption: Workflow for the synthesis and characterization of polyimides.

Caption: Workflow for the synthesis and characterization of Schiff base liquid crystals.

References

- 1. researchgate.net [researchgate.net]

- 2. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]

- 3. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 4-(4-Butoxyphenoxy)aniline for Biological Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aniline and its derivatives are pivotal structural motifs in medicinal chemistry, renowned for their versatile roles in interacting with various biological targets. However, challenges such as metabolic instability and potential toxicity often necessitate structural modifications.[1][2] This document provides detailed application notes and protocols for the derivatization of 4-(4-butoxyphenoxy)aniline, a scaffold with potential for developing novel therapeutic agents. The following sections will detail synthetic strategies, biological evaluation methods, and present key data in a structured format, drawing from established methodologies for similar aniline-containing compounds.

The derivatization of anilines, particularly in the context of 4-anilinoquinazolines, has proven to be a fruitful strategy in the discovery of potent kinase inhibitors for cancer therapy.[3][4][5] By modifying the aniline moiety, researchers can fine-tune the pharmacological properties of a compound, including its bioavailability, solubility, and selectivity for its target receptor.[1] These modifications are crucial for optimizing drug efficacy and minimizing off-target effects.

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives from this compound

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, a common strategy for enhancing the biological activity of aniline compounds, particularly as kinase inhibitors.

Materials:

-

This compound

-

Substituted 4-chloroquinazoline

-

Formamidine acetate

-

Absolute ethanol

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of the desired substituted 4-chloroquinazoline (0.33 mmol) and this compound (0.33 mmol) in 10 mL of absolute ethanol is prepared.

-

Formamidine acetate (0.55 mmol) is added to the solution.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling to room temperature, crushed ice is added to the mixture.

-

The mixture is extracted three times with chloroform.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous Na2SO4 and the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes (e.g., 4:6 v/v) as the eluent to yield the final 4-anilinoquinazoline derivative.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines.[6]

Materials:

-

Human fibroblast cell line (e.g., HU02) as a control for non-cancerous cells[6]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired concentrations.

-